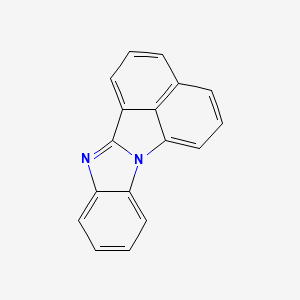

Benz(3,4)indolo(1,2-a)benzimidazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

20620-82-0 |

|---|---|

Molecular Formula |

C17H10N2 |

Molecular Weight |

242.27 g/mol |

IUPAC Name |

2,9-diazapentacyclo[9.7.1.02,10.03,8.015,19]nonadeca-1(18),3,5,7,9,11,13,15(19),16-nonaene |

InChI |

InChI=1S/C17H10N2/c1-2-9-14-13(8-1)18-17-12-7-3-5-11-6-4-10-15(16(11)12)19(14)17/h1-10H |

InChI Key |

ISINGYZTIIWJRJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3N2C4=CC=CC5=C4C3=CC=C5 |

Origin of Product |

United States |

Synthetic Routes and Methodologies for Benz 3,4 Indolo 1,2 a Benzimidazole and Analogues

Cyclization Reactions for Core Structure Formation

The creation of the rigid, fused ring system of benz(3,4)indolo(1,2-a)benzimidazole relies heavily on cyclization reactions. These reactions can be designed to proceed in a single step or through multiple, sequential ring-forming events.

One-Pot Cyclocondensation Strategies

One-pot cyclocondensation reactions offer an efficient and atom-economical approach to synthesizing benzimidazole (B57391) derivatives. These methods involve the simultaneous or sequential reaction of multiple components in a single reaction vessel, avoiding the need for isolation of intermediates. A common strategy involves the condensation of an o-phenylenediamine (B120857) with an aldehyde. organic-chemistry.orgichem.md For instance, various substituted benzimidazoles have been synthesized through a one-pot condensation of o-phenylenediamines with aryl aldehydes. organic-chemistry.org The use of catalysts, such as zinc ferrite (B1171679) (ZnFe2O4) under ultrasonic irradiation, has been shown to improve reaction times and yields. ichem.md

Another notable one-pot, three-component reaction utilizes 2-haloanilines, aldehydes, and sodium azide (B81097) (NaN3) catalyzed by copper(I) chloride. researchgate.net This method demonstrates good functional group tolerance, allowing for the synthesis of a diverse range of benzimidazoles. researchgate.net

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| o-Phenylenediamine, Aryl aldehyde | H2O2, HCl, MeCN, rt | 2-Arylbenzimidazole | Excellent | organic-chemistry.org |

| o-Phenylenediamine, Aldehyde | ZnFe2O4, Ultrasonic irradiation | Substituted benzimidazole | High | ichem.md |

| 2-Haloaniline, Aldehyde, NaN3 | CuCl, TMEDA, DMSO, 120°C | 2-Substituted benzimidazole | 40-98% | researchgate.net |

Intermolecular Annulation Approaches

Intermolecular annulation involves the joining of two separate molecules to form a new ring. A rhodium(III)-catalyzed C-H activation and [4+2] annulation reaction between N-methoxybenzamides and 3-diazoindolin-2-imines provides a direct route to indolo[2,3-c]isoquinolin-5-ones, which are structurally related to the this compound core. nih.govresearchgate.net This method efficiently forms two new bonds (one C-C and one C-N) in a single operation. nih.govresearchgate.net

Intramolecular Cyclization Pathways

Intramolecular cyclization, where a single molecule undergoes ring closure, is a powerful strategy for constructing fused heterocyclic systems. For example, the synthesis of N-aryl-benz[f]-indole-4,9-dione derivatives has been achieved through the intramolecular cyclization of 2-chloro-3-(α-cyano-α-ethoxycarbonyl-methyl)-1,4-naphthoquinone and arylamines in the presence of a base like triethylamine. koreascience.krewha.ac.kr

Another approach involves the intramolecular C-H amidation of crude imines, formed from the condensation of o-phenylenediamine derivatives and aldehydes, using molecular iodine under basic conditions. organic-chemistry.org This transition-metal-free method allows for the sequential synthesis of N-protected benzimidazoles. organic-chemistry.org Furthermore, the intramolecular cyclization of 2-thiocyanatoalkylbenzimidazoles under mild conditions yields the novel 1-imino-1,3-thiazolo[3,4-α]benzimidazole system. rsc.org

Precursor Design and Derivatization Strategies

The successful synthesis of this compound and its analogues is highly dependent on the design and accessibility of suitable precursor molecules. These precursors are then transformed into the final target structures through various cyclization reactions.

Utilization of o-Phenylenediamine and Aldehyde Condensations

The condensation of o-phenylenediamines with aldehydes is a cornerstone in the synthesis of the benzimidazole moiety. nih.govacs.orgtandfonline.com This reaction can be catalyzed by a variety of reagents, including ammonium (B1175870) chloride, which acts as a commercial and environmentally benign catalyst. nih.gov The reaction conditions can be optimized by screening different solvents, with chloroform (B151607) often proving to be a suitable choice. nih.gov

Photocatalytic methods have also been developed, using Rose Bengal as a photocatalyst under visible light, to facilitate the condensation of o-phenylenediamines with a wide range of aromatic, heteroaromatic, and aliphatic aldehydes. acs.org This metal-free approach is particularly effective for less reactive heterocyclic aldehydes. acs.org Microwave-assisted synthesis using an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) offers a rapid and high-yielding alternative. tandfonline.com

| o-Phenylenediamine Derivative | Aldehyde | Catalyst/Conditions | Product | Yield Range | Reference |

| o-Phenylenediamine | Various carbonyl compounds | NH4Cl, CHCl3, rt | Benzimidazole derivatives | 75-94% | nih.gov |

| o-Phenylenediamine | Aromatic, heteroaromatic, aliphatic aldehydes | Rose Bengal, visible light | Functionalized benzimidazoles | Good to excellent | acs.org |

| o-Phenylenediamine | Various arylaldehydes | DDQ, MeCN, microwave irradiation | 2-Substituted benzimidazoles | High | tandfonline.com |

Amidine Cyclization Routes

Amidine cyclization presents another versatile pathway to benzimidazole-containing structures. Structurally diverse annulated benzimidazoles can be synthesized through copper(I)-catalyzed cyclocondensation reactions. researchgate.net One route involves the reaction of lactams with o-bromoaniline, while an alternative is the intramolecular cyclization of o-bromoarylamidines. researchgate.net An amidine formation/oxidative cyclization sequence allows for the use of anilines as a diversity input for generating benzimidazole libraries. nih.govacs.org This annulation can be achieved using phenyliodine diacetate (PIDA) or copper-mediated oxidation. nih.govacs.org

| Starting Materials | Catalyst/Reagents | Product Type | Reference |

| Lactams and o-bromoaniline | Copper(I) | Annulated benzimidazoles | researchgate.net |

| o-Bromoarylamidines | Copper(I) | Annulated benzimidazoles | researchgate.net |

| Anilines | PIDA or Cu-mediated oxidation | Benzimidazoles | nih.govacs.org |

Rearrangement-Based Syntheses (e.g., Quinoxalinone to Benzimidazole)

Rearrangement reactions offer a powerful tool for the synthesis of benzimidazole derivatives from other heterocyclic systems. A notable example is the rearrangement of quinoxalinones to form the benzimidazole core. This method can be an alternative to the more common condensation of 1,2-diaminobenzenes with aldehydes. rsc.org The synthesis of substituted benzimidazoles can be achieved starting from quinoxalin-2(1H)-one derivatives, which are readily available from the reaction of substituted 1,2-diaminobenzenes and pyruvates. rsc.org In this rearrangement, the substituents on the benzene (B151609) ring of the quinoxalinone system are transferred to the benzene ring of the resulting benzimidazole. rsc.org

For instance, the reaction of 3-benzoylquinoxalin-2(1H)-ones with enamines, generated in situ from ketones and ammonium acetate, yields substituted 1-(pyrrolyl)benzimidazolone derivatives. nih.gov This transformation proceeds through a novel rearrangement involving the cleavage of the C3=N4 and C2-C3 bonds of the quinoxalinone ring under mild conditions. nih.gov This strategy highlights the utility of rearrangement reactions in accessing structurally diverse benzimidazole derivatives that might be challenging to prepare through conventional methods.

Catalytic Approaches in Synthesis

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective formation of complex molecules. Both transition metal-catalyzed and metal-free catalytic methods, as well as acid catalysis, have been successfully employed for the synthesis of benzimidazole-fused systems.

Transition Metal-Catalyzed Reactions (e.g., Rh(III)/Ru(II)-catalyzed C-H/N-H Annulation)

Transition metal catalysis, particularly using rhodium (Rh) and ruthenium (Ru), has emerged as a powerful strategy for the construction of complex heterocyclic frameworks through C-H activation and annulation reactions. Cationic ruthenium(II) complexes have been shown to be effective for oxidative C-H/N-H bond functionalizations of anilines to produce indoles, with water being a sustainable solvent. acs.org

Specifically, Rh(III) and Ru(II) catalysts have been utilized in the [4+1] cascade C-H/N-H annulation of 2-arylbenzimidazoles with alkynoates and alkynamides to rapidly synthesize benzimidazole-fused isoindoles. acs.org This method involves a sequence of C-H activation, ortho-alkenylation, and intramolecular annulation. acs.org Kinetic isotope effect studies have suggested that the C-H bond cleavage is likely the rate-determining step in this catalytic cycle. acs.org The scope of this reaction is broad, tolerating various electron-donating and electron-withdrawing groups on both the benzimidazole and alkyne components. acs.org

A plausible mechanism for the rhodium-catalyzed oxidative annulation of 2-phenylindoles involves the initial coordination of the indole's nitrogen atom to the Rh(III) center, followed by ortho-C-H activation to form a five-membered rhodacycle intermediate. nih.gov

Metal-Free Oxidative Cyclization Methods

In the pursuit of more sustainable synthetic methods, metal-free oxidative cyclization has gained significant attention. These methods avoid the use of potentially toxic and expensive heavy metals. One such approach involves the use of hypervalent iodine catalysis for the oxidative cyclization of N'-aryl urea (B33335) compounds to synthesize benzimidazolinones. mdpi.com This represents the first organocatalytic oxidative cyclization for producing NH-free benzimidazolinones. mdpi.com

Another innovative metal-free approach utilizes D-glucose as a C1 synthon for the synthesis of benzimidazoles from o-phenylenediamines via an oxidative cyclization strategy in water. organic-chemistry.org This method is notable for its use of a biorenewable carbon source and an environmentally benign solvent. organic-chemistry.org The reaction demonstrates broad functional group tolerance, providing good to excellent yields of the desired benzimidazole products. sci-hub.se

Furthermore, metal-free oxidative C-N coupling between the sp³ C-H and free N-H of N¹-benzyl/alkyl-1,2-phenylenediamines can be achieved using oxygen and TEMPO (2,2,6,6-tetramethylpiperidinyloxyl) to afford multisubstituted or fused tetracyclic benzimidazoles. organic-chemistry.org

Acid-Catalyzed Cyclizations

Acid catalysis provides a straightforward and often high-yielding route to benzimidazole derivatives. Spiroquinoxalinone derivatives, generated in situ from 3-(o-aminophenyl)quinoxalinones and acetophenones, can undergo an acid-mediated rearrangement to form quinoline (B57606) derivatives bearing a benzimidazole moiety. researchgate.net

A mild and convenient method for the cyclization of N-protected o-phenylenediamines with carbonyl compounds in the presence of trifluoroacetic acid at room temperature has been reported to produce various benzimidazoles and quinoxalin-2(1H)-ones. nih.gov Similarly, p-toluenesulfonic acid has been used to catalyze the synthesis of 1,2-disubstituted benzimidazole derivatives from o-phenylenediamines and aldehydes under solvent-free grinding conditions, offering high efficiency and short reaction times. nih.gov Lewis acids like ZrOCl₂·8H₂O, TiCl₄, SnCl₄·5H₂O, and HfCl₄ have also proven to be highly effective catalysts for the synthesis of benzimidazole derivatives from o-phenylenediamines and orthoesters at room temperature. mdpi.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules to minimize environmental impact. chemmethod.com This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. ijpdd.org

Solvent-Free and Microwave-Assisted Reactions

Solvent-free and microwave-assisted synthetic methods are key green chemistry techniques that often lead to shorter reaction times, higher yields, and cleaner reaction profiles. arkat-usa.orgnih.gov Microwave irradiation has been successfully applied to the synthesis of various benzimidazole derivatives. For instance, the synthesis of 2-substituted benzimidazoles from o-phenylenediamine and aldehydes can be significantly accelerated under microwave irradiation, reducing reaction times from hours to minutes. rjptonline.orgnih.gov

A one-pot, solvent-free synthesis of 1H,3H-thiazolo[3,4-a]benzimidazoles has been achieved through the microwave-assisted condensation-cyclization of 1,2-phenylenediamine, an aromatic aldehyde, and 2-mercaptoacetic acid. arkat-usa.org This method provides a more environmentally friendly alternative to conventional heating. arkat-usa.org Similarly, the synthesis of 2,3-diaryl-1,3-thiazolidin-4-ones has been accomplished under solventless microwave irradiation. arkat-usa.org The use of a solid support like silica (B1680970) gel in conjunction with microwave irradiation or intermittent grinding can also facilitate the solvent-free synthesis of benzimidazole derivatives. mdpi.com

The following table summarizes the reaction conditions for the microwave-assisted synthesis of a specific benzimidazole derivative:

| Reactants | Catalyst/Support | Conditions | Yield | Reference |

| o-Phenylenediamine, Naphthaldehyde | Alumina | Microwave (200W, 22s) | 93.4% | rjptonline.org |

| o-Phenylenediamine, Benzaldehyde | Montmorillonite K10 | Microwave (60°C) | 81.2% | mdpi.comijpdd.org |

These examples demonstrate the effectiveness of microwave-assisted and solvent-free conditions in promoting green and efficient synthesis of benzimidazole-containing compounds.

Advanced Structural Elucidation and Spectroscopic Characterization of Benz 3,4 Indolo 1,2 a Benzimidazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of benz(3,4)indolo(1,2-a)benzimidazole derivatives in solution. Both ¹H and ¹³C NMR provide critical information regarding the chemical environment of individual atoms, allowing for the precise assignment of the molecular framework. nih.gov

In ¹H NMR spectra of related benzimidazole (B57391) structures, the proton signals are typically observed in specific regions. For instance, the acidic proton (NCHN) in benzimidazolium salts often appears as a characteristic sharp singlet at a downfield chemical shift, for example, between 11.17 and 11.61 ppm. nih.gov Aromatic protons present as multiplets in the upfield region, generally between δ 7.20 and 8.61 ppm. nih.gov Specific to the benzimidazole core, the protons of the benzene (B151609) ring typically appear in the range of δ 7.15-7.58 ppm. rsc.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. In benzimidazole salts, the NCHN carbon is readily identified as a singlet at approximately 143.2 to 152.2 ppm. nih.gov The carbon atoms of the fused benzene ring in benzimidazoles resonate in the aromatic region, with typical shifts observed between δ 112 and 150 ppm. rsc.org The complete assignment of complex structures like this compound often requires two-dimensional NMR techniques such as COSY, HMQC, and HMBC to establish proton-proton and proton-carbon correlations. researchgate.netusm.my

Table 1: Representative ¹H NMR Chemical Shifts for Benzimidazole Derivatives

| Proton | Chemical Shift (ppm) | Multiplicity | Reference |

|---|---|---|---|

| N-H | 12.11-13.0 | Singlet | nih.gov |

| NCHN | 11.17-11.61 | Singlet | nih.gov |

| Aromatic-H | 7.20-8.61 | Multiplet | nih.gov |

Table 2: Representative ¹³C NMR Chemical Shifts for Benzimidazole Derivatives

| Carbon | Chemical Shift (ppm) | Reference |

|---|---|---|

| NCHN | 143.2-152.2 | nih.gov |

| Aromatic-C | 112-150 | rsc.org |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous determination of the elemental composition of this compound derivatives. By providing highly accurate mass measurements, HRMS allows for the calculation of the molecular formula with a high degree of confidence, which is essential for confirming the identity of newly synthesized compounds. rsc.orgresearchgate.net

For example, in the characterization of a benzimidazole derivative, the calculated m/z for the cationic part [C₂₂H₂₇ClN₃O]⁺ was 384.93, while the found value was 384.1787, confirming the proposed structure. nih.gov Similarly, for 2-(4-chlorophenyl)-1H-benzimidazole, the calculated value for [M+H]⁺ (C₁₃H₁₀ClN₂) was 229.0527, and the experimentally found value was 229.0523, further validating the molecular formula. rsc.org These precise measurements are crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

X-ray Crystallography for Solid-State Structure Analysis

Crystal structure analyses of related benzimidazole derivatives have revealed that the benzimidazole core is often nearly planar. researchgate.netnih.gov For instance, in one study, the maximum deviation from the least-squares plane of the benzimidazole unit was found to be 0.0342(9) Å. researchgate.net The dihedral angles between the benzimidazole moiety and substituent benzene rings can vary, with reported angles of 46.16 (7)° and 77.45 (8)°. nih.gov Intermolecular interactions, such as hydrogen bonding and π-π stacking, are also elucidated through X-ray crystallography and are crucial for understanding the crystal packing and solid-state properties of these compounds. researchgate.netnih.gov

Table 3: Selected Crystallographic Data for a Benzimidazole Derivative

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₀H₁₆N₂O₂ | nih.gov |

| Crystal System | Monoclinic | Not explicitly stated, but common for such compounds. |

| Space Group | P2₁/c | Not explicitly stated, but common for such compounds. |

| Dihedral Angle (Benzimidazole/Benzene 1) | 46.16 (7)° | nih.gov |

| Dihedral Angle (Benzimidazole/Benzene 2) | 77.45 (8)° | nih.gov |

UV-Vis Absorption and Emission Spectroscopy for Electronic Structure

UV-Vis absorption and emission spectroscopy are employed to investigate the electronic properties of this compound derivatives. These techniques provide insights into the electronic transitions occurring within the molecule and can be correlated with its electronic structure. nih.govresearchgate.net

The absorption spectra of benzimidazole derivatives typically exhibit bands corresponding to π-π* transitions within the aromatic system. The position and intensity of these bands can be influenced by the nature and position of substituents on the core structure. nih.gov For instance, the introduction of a fluorine atom can significantly alter the electronic and optoelectronic properties. nih.gov

Fluorescence emission spectra provide information about the excited state of the molecule. This compound derivatives can exhibit fluorescence, and the emission wavelength and quantum yield are dependent on the molecular structure and the solvent environment. nih.govresearchgate.net Time-dependent density functional theory (TD-DFT) calculations are often used in conjunction with experimental data to model the electronic excitation energies and simulate the UV-Vis absorption spectra, providing a deeper understanding of the electronic structure. nih.gov Studies on related indolo[3,2-b]carbazole (B1211750) derivatives with benzimidazole substituents have shown that these compounds can be sensitive to acid, with protonation of the benzimidazole unit leading to fluorescence quenching, a phenomenon explained by photoinduced electron transfer (PET). researchgate.net

Table 4: Photophysical Properties of Benzimidazole-Substituted Indolo[3,2-b]carbazole Derivatives

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Solvent | Reference |

|---|---|---|---|---|

| Compound 5 | ~343 | ~400-450 | MeOH | researchgate.net |

| Compound 6 | ~343 | ~400-450 | MeOH | researchgate.net |

Theoretical and Computational Chemistry Investigations of Benz 3,4 Indolo 1,2 a Benzimidazole

Density Functional Theory (DFT) Studies of Electronic Structure and Geometry

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and geometry of complex organic molecules like Benz(3,4)indolo(1,2-a)benzimidazole. nih.govniscpr.res.in By approximating the many-electron problem to one of electron density, DFT allows for the accurate calculation of molecular properties. For instance, DFT calculations, often using functionals like B3LYP and basis sets such as 6-311G(d,p), have been employed to optimize the molecular geometry of related benzimidazole (B57391) structures. nih.gov These optimized geometries often show good agreement with experimental data obtained from techniques like X-ray crystallography. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory provides a framework for understanding chemical reactivity and electronic transitions. libretexts.orgwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. scirp.org For various benzimidazole derivatives, these energies have been calculated using DFT methods. niscpr.res.in This analysis is crucial for predicting the molecule's behavior in chemical reactions and its potential as a functional material.

| Property | Description |

| HOMO | Highest Occupied Molecular Orbital; relates to electron-donating ability. researchgate.net |

| LUMO | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. researchgate.net |

| ΔE (HOMO-LUMO gap) | Energy difference between HOMO and LUMO; indicates chemical reactivity. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of medicinal chemistry, it is widely used to understand how a ligand, such as a this compound derivative, might interact with a biological target, typically a protein or enzyme. nih.govresearchgate.net These simulations can predict binding affinities and identify key interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-target complex. nih.gov For example, studies on other benzimidazole-containing compounds have used molecular docking to elucidate their binding modes with various enzymes, providing insights into their potential mechanisms of action. nih.govacs.org

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to study the conformational changes and flexibility of molecules over time. nih.govresearchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can explore the potential energy surface of a molecule and identify its stable conformations. nih.gov For complex molecules like this compound, MD simulations can reveal how the molecule behaves in different environments, such as in solution, and how its conformation might change upon interaction with other molecules. researchgate.net These simulations are valuable for understanding the dynamic aspects of ligand-target binding and for refining the results obtained from static molecular docking studies.

Quantum Chemical Calculations on Reactivity and Stability

Quantum chemical calculations provide fundamental insights into the reactivity and stability of molecules. nih.govepstem.net These calculations can determine various properties, including the distribution of electron density, electrostatic potential, and various reactivity descriptors. scirp.org For instance, the analysis of Mulliken atomic charges can reveal the electrophilic and nucleophilic sites within a molecule. epstem.net Furthermore, thermodynamic properties such as the total energy and heat of formation can be calculated to assess the relative stability of different isomers or conformers. epstem.net These computational approaches are essential for a comprehensive understanding of the chemical nature of this compound.

Reaction Mechanisms and Chemical Transformations of Benz 3,4 Indolo 1,2 a Benzimidazole Systems

Cyclization Reaction Mechanisms

The formation of the Benz(3,4)indolo(1,2-a)benzimidazole skeleton and related fused benzimidazoles is achieved through several strategic cyclization reactions. These methods typically involve the construction of the central imidazole (B134444) ring by forming bonds with a suitably substituted o-phenylenediamine (B120857) precursor.

One of the most prominent methods is the oxidative cyclization of aniline (B41778) or anilide derivatives. nih.gov This approach can be applied to substrates like o-cyclic amine substituted anilides to generate the fused benzimidazole (B57391) ring system. nih.gov The mechanism for the formation of ring-fused benzimidazoles from anilines is thought to proceed through a nitroso intermediate, which is generated by the oxidation of the aniline. nih.gov For anilide substrates, the reaction is proposed to occur via an amine-N-oxide intermediate under acidic conditions. nih.gov Peroxy acids, such as peroxytrifluoroacetic acid, are common reagents for effecting these transformations. nih.gov

Another classical and widely adapted method is the condensation of o-phenylenediamines with carbonyl compounds or their equivalents. rsc.orgnih.govijrar.org In the context of this compound, this would involve the reaction of an o-phenylenediamine with a suitable indole-2-carbonyl derivative (e.g., an aldehyde, carboxylic acid, or ester). The reaction typically proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent aromatization (often through oxidation or elimination of water) to yield the final benzimidazole ring. rsc.orgnih.gov Various catalysts, including acids and transition metals, can be employed to facilitate this process under milder conditions. nih.govijrar.org

A plausible mechanism for the acid-catalyzed condensation involves the initial formation of an imine from the reaction of o-phenylenediamine with an aldehyde. This is followed by an intramolecular nucleophilic attack from the second amino group onto the imine carbon, leading to a cyclized intermediate (a benzimidazoline). This intermediate then undergoes oxidation to form the aromatic benzimidazole ring system. rsc.org

| Cyclization Strategy | Precursors | Key Intermediates | Conditions |

| Oxidative Cyclization | o-cyclic amine substituted anilines or anilides | Nitroso compounds, Amine-N-oxides | Peroxy acids (e.g., peroxytrifluoroacetic acid), Acidic media |

| Condensation Reaction | o-phenylenediamines and indole-2-carbonyl compounds (aldehydes, carboxylic acids) | Schiff bases, Benzimidazolines | Acid or metal catalysts, often with heating rsc.orgnih.gov |

| Multicomponent Reaction | N-substituted o-phenylenediamines, terminal alkynes, sulfonyl azides | Ketenimine | Copper catalyst nih.gov |

Rearrangement Reactions

The this compound system can undergo significant skeletal rearrangements, highlighting the dynamic nature of this fused heterocyclic structure.

A notable example is the novel rearrangement observed in the reaction of 5-methyl-5H-isoindolo[2,1-a]benzimidazole (a related isomer) with N-arylmaleimides. semanticscholar.org This reaction does not yield a simple addition product but instead results in a complex rearranged structure. A three-step mechanism has been proposed to account for the formation of the final products. semanticscholar.org

Michael Addition: The reaction initiates with a Michael-type addition of one equivalent of the maleimide (B117702) to the isoindole derivative. semanticscholar.org

Diels-Alder Cycloaddition: This is followed by a Diels-Alder [4+2] cycloaddition involving a second equivalent of the maleimide. semanticscholar.org

Skeletal Rearrangement: The resulting tricyclic 7-azanorbornene intermediate undergoes a skeletal rearrangement to form the final, structurally complex product. semanticscholar.org

This type of rearrangement is distinct from the classic benzilic acid rearrangement, which involves the 1,2-rearrangement of diketones to α-hydroxy–carboxylic acids and is not directly applicable here. wikipedia.org However, rearrangements involving ring contraction of related heterocyclic systems, such as quinoxalines to benzimidazoles, have been reported and proceed through different mechanistic pathways, often initiated by nucleophilic attack followed by ring-opening and re-cyclization. rsc.org

| Reactant 1 | Reactant 2 | Rearranged Product | Proposed Mechanism |

| 5-methyl-5H-isoindolo[2,1-a]benzimidazolium iodide | N-(m-nitrophenyl)maleimide | 3-(E)-1-[2-(1-Methyl-1H-benzo[d]imidazol-2-yl)phenyl]-1-[1-(3-nitrophenyl)-2,5-dioxo- tetrahydro-1H-3-pyrrolyl]methylidene-1-(3-nitrophenyl)-2,5-pyrrolidinedione semanticscholar.org | Michael addition, Diels-Alder cycloaddition, Skeletal rearrangement semanticscholar.org |

| 5-methyl-5H-isoindolo[2,1-a]benzimidazolium iodide | N-(p-anisyl)maleimide | 1-(4-Methoxyphenyl)-3-(E)-1-[1-(4-methoxyphenyl)-2,5-dioxotetrahydro-1H-3-pyrrolyl]-1- [2-(1-methyl-1H-benzo[d]imidazol-2-yl)phenyl]methylidene-2,5-pyrrolidinedione semanticscholar.org | Michael addition, Diels-Alder cycloaddition, Skeletal rearrangement semanticscholar.org |

Nucleophilic and Electrophilic Substitution Patterns on the Fused System

The electronic properties of the fused indole (B1671886) and benzimidazole rings dictate the regioselectivity of substitution reactions. The benzimidazole core itself possesses distinct sites for nucleophilic and electrophilic attack.

Nucleophilic Substitution: The C2 position of the benzimidazole ring is electron-deficient (π-deficient) and is therefore the primary site for nucleophilic substitution. chemicalbook.com This reactivity is a hallmark of the benzimidazole system and is exploited in the synthesis of many 2-substituted derivatives. researchgate.net In the this compound system, this corresponds to the carbon atom at the fusion point between the indole and imidazole rings, which is already fully substituted, making further nucleophilic substitution at this position unlikely without a leaving group.

Electrophilic Substitution: The benzene (B151609) portion of the benzimidazole moiety (positions 4, 5, 6, and 7) is π-excessive and thus susceptible to electrophilic substitution reactions. chemicalbook.com The indole ring is also highly activated towards electrophiles, typically at the C3 position. However, in the this compound structure, the indole C3 position is part of the fusion. Therefore, electrophilic attack would be directed towards other available positions on both the indole and benzimidazole aromatic rings. Studies on 3-substituted indoles show that electrophilic substitution at the 2-position is an indirect process that proceeds through a 3,3-disubstituted indolenine intermediate. doi.org This suggests that electrophilic attack on the indole part of the fused system could potentially involve similar intermediates, leading to substitution on the available positions of the indole's benzene ring or the benzimidazole's benzene ring.

| Position on Fused System | Type of Substitution | Reactivity | Rationale |

| Benzimidazole C2 | Nucleophilic | Low (if unsubstituted) | Electron-deficient (π-deficient) site. chemicalbook.com In the parent fused system, this is a quaternary carbon. |

| Benzimidazole Benzene Ring (Positions 8, 9, 10, 11) | Electrophilic | High | π-excessive character, typical for benzene rings fused to heterocycles. chemicalbook.com |

| Indole Benzene Ring (Positions 1, 2, 3, 4) | Electrophilic | High | The indole nucleus is electron-rich and readily undergoes electrophilic substitution. nih.gov |

Oxidative and Reductive Transformations

Oxidative and reductive processes are central to both the synthesis and transformation of this compound and related systems.

Oxidative Transformations: Oxidation is a key step in many synthetic routes to the benzimidazole core. For instance, after the initial condensation of an o-phenylenediamine with an aldehyde, the resulting dihydro-benzimidazole (benzimidazoline) intermediate is oxidized to the fully aromatic benzimidazole. rsc.org This oxidation can occur spontaneously via disproportionation or can be facilitated by a variety of oxidizing agents, including nitrobenzene, iodine, or metal ions. rsc.org Bio-inspired ortho-quinone catalysts have also been used to enable the oxidative synthesis of benzimidazoles from primary amines using oxygen as the terminal oxidant under mild conditions. researchgate.net Furthermore, oxidative cyclization of aniline derivatives using reagents like Caro's acid (peroxymonosulfuric acid) is a fundamental method for forming ring-fused benzimidazoles. nih.gov

Reductive Transformations: Reductive methods are primarily employed in the synthesis of the precursors to the benzimidazole ring. A common strategy involves the reduction of an ortho-nitroaniline. The resulting in-situ-generated o-phenylenediamine can then undergo an intramolecular cyclization with a suitable functional group to form the benzimidazole ring. rsc.org This aryl nitro reduction can be achieved using various reducing agents, including triethylphosphite or catalytic hydrogenation. rsc.org

| Transformation | Reagents/Conditions | Purpose | Reference |

| Oxidation | Peroxytrifluoroacetic acid | Oxidative cyclization of anilides to form the fused benzimidazole ring. | nih.gov |

| Oxidation | Nitrobenzene, Iodine, Metal Ions | Aromatization of benzimidazoline intermediates to benzimidazoles. | rsc.org |

| Oxidation | ortho-Quinone catalyst, O₂ | Oxidative synthesis of benzimidazoles from primary amines. | researchgate.net |

| Reduction | Triethylphosphite, Phenylmagnesium chloride | Reduction of an aryl nitro group to an amine for subsequent cyclization. | rsc.org |

Structure Activity Relationships Sar in Benz 3,4 Indolo 1,2 a Benzimidazole Research

Influence of Substituent Position and Electronic Nature on Activity

The biological profile of Benz(3,4)indolo(1,2-a)benzimidazole derivatives can be significantly altered by the introduction of various substituents on the aromatic rings. The position and electronic properties (electron-donating or electron-withdrawing) of these substituents are key determinants of the molecule's interaction with biological targets.

The methoxy group (-OCH3), an electron-donating substituent, has been a subject of interest in the SAR of benzimidazole-containing compounds. Studies on related benzimidazole (B57391) derivatives have shown that the position of the methoxy group can modulate various biological activities, including anti-inflammatory and antifungal effects. For instance, in a series of benzimidazole-1,2,4-triazole derivatives, a methoxy group at the C-4 position of a phenyl ring attached to the core structure was found to significantly enhance anticandidal activity nih.gov. This suggests that the electron-donating nature and the specific location of the methoxy group can be crucial for favorable interactions within the active site of a biological target. In the context of anti-inflammatory benzimidazoles, a methoxy group at position 6 of the benzimidazole ring has been associated with strong anti-inflammatory activity nih.gov. Conversely, in some antifungal studies, electron-donating groups like methoxy have been reported to decrease the antifungal activity, highlighting that the effect is target-specific researchgate.net.

Table 1: Effect of Methoxy Group Substitution on Biological Activity of Benzimidazole Derivatives

| Compound/Derivative Class | Methoxy Group Position | Observed Effect | Biological Activity |

|---|---|---|---|

| Benzimidazole-triazole hybrids | C-4 of phenyl ring | Enhanced activity | Anticandidal nih.gov |

| 2-phenyl-substituted benzimidazoles | R5 position | Favorable for 5-lipoxygenase inhibition | Anti-inflammatory nih.gov |

Halogens such as chlorine (-Cl), bromine (-Br), and fluorine (-F) are common substituents in medicinal chemistry due to their ability to alter physicochemical properties like lipophilicity and electronic character. In the realm of benzimidazole derivatives, halogenation has been shown to have a profound impact on their biological activities. For example, the presence of a chloro group at the C-4 position of a phenyl ring in benzimidazole-1,2,4-triazole derivatives significantly enhances their anticandidal activity nih.gov. Similarly, studies on benzimidazole derivatives as anti-cholinesterase agents revealed that a 5-chloro substitution on the benzimidazole ring, combined with a 3,4-dihydroxy phenyl ring on an attached triazole, resulted in potent inhibitors of acetylcholinesterase (AChE) nih.gov. Furthermore, research on antimicrobial benzazoles has indicated that a chlorine atom on the benzimidazole ring improves activity against Pseudomonas aeruginosa esisresearch.org. The electron-withdrawing nature of halogens often plays a key role in these observed effects.

Table 2: Influence of Halogenation on the Biological Activity of Benzimidazole Derivatives

| Compound/Derivative Class | Halogen and Position | Observed Effect | Biological Activity |

|---|---|---|---|

| Benzimidazole-triazole hybrids | Chloro at C-4 of phenyl ring | Enhanced activity | Anticandidal nih.gov |

| Benzimidazole-triazole hybrids | 5-chloro on benzimidazole ring | Potent inhibition | Anti-cholinesterase nih.gov |

| Substituted benzazoles | Chlorine on benzimidazole ring | Improved activity | Antimicrobial (against P. aeruginosa) esisresearch.org |

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has been effectively utilized to enhance the biological activity of benzimidazole derivatives. The incorporation of other heterocyclic rings like triazoles, pyrazolines, and pyrido moieties can lead to compounds with improved potency and a broader spectrum of activity.

The combination of benzimidazole with a triazole ring has been particularly fruitful. Benzimidazole-triazole hybrids have demonstrated a wide array of pharmacological effects, including antimicrobial, antiviral, and anticancer activities researchgate.net. For instance, certain benzimidazole-1,2,3-triazole hybrids have shown effective tyrosinase inhibitory activity nih.gov. The triazole moiety can engage in hydrogen bonding and other interactions with biological targets, complementing the binding of the benzimidazole core mdpi.com.

Pyrazoline -containing benzimidazoles have also been investigated. A study on the anti-inflammatory activity of a hybrid molecule containing a 5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one moiety attached to a benzimidazole ring showed significant activity nih.gov.

While specific examples for pyrido -hybridized this compound are less common in the searched literature, the principle of pharmacophore hybridization remains a key strategy in the design of novel bioactive compounds based on the benzimidazole scaffold.

Table 3: Bioactivity of Benzimidazole Hybrids with Other Pharmacophores

| Hybrid Pharmacophore | Example of Biological Activity |

|---|---|

| Triazole | Antimicrobial, Antiviral, Anticancer, Tyrosinase inhibition researchgate.netnih.gov |

Role of Planar Aromatic Structure in Biological Interaction

The extended planar aromatic system of this compound is a critical feature for its biological activity. This planarity facilitates non-covalent interactions, such as π-π stacking and intercalation, with biological macromolecules like DNA and proteins. For instance, the planar structure of benzimidazole-triazole hybrids is thought to facilitate π-π stacking and T-shaped interactions within the cavity of target receptors, which is crucial for their antifungal efficacy researchgate.net. In the context of DNA-interacting agents, the flat aromatic surface of benzimidazole derivatives allows them to intercalate between the base pairs of the DNA double helix, potentially leading to the inhibition of DNA replication and transcription, which is a mechanism for antimicrobial and anticancer activity researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models help in predicting the activity of new, unsynthesized compounds and in understanding the structural features that are important for bioactivity.

Several QSAR studies have been conducted on benzimidazole derivatives to model their various biological activities, including antimalarial, anticancer, and antitubercular effects. ui.ac.idresearchgate.netijpsr.com These studies typically involve the calculation of various molecular descriptors that quantify the physicochemical properties of the molecules.

Commonly used methods in QSAR studies of benzimidazole derivatives include:

Multiple Linear Regression (MLR): This method is used to create a linear equation that relates the biological activity to a set of molecular descriptors ui.ac.idijpsr.com.

Partial Least Squares (PLS) Regression: A statistical method that is useful when the number of predictor variables is large ijpsr.com.

k-Nearest Neighbors (kNN): A non-linear method that predicts the activity of a compound based on the activities of its most similar neighbors in the dataset nih.gov.

For example, a 2D-QSAR study on benzimidazole derivatives as antitubercular agents identified descriptors such as SsOHcount, Ipc Average, Delta AlphaA, Delta AlphaB, and chi6chain as being directly proportional to the antitubercular activity ijpsr.com. Another QSAR study on benzimidazole derivatives as antimalarial agents used MLR analysis to develop a model for predicting the IC50 values of new derivatives ui.ac.id. These models serve as valuable tools for the rational design of new this compound derivatives with enhanced therapeutic potential.

Mechanistic Insights into Biological Activities of Benz 3,4 Indolo 1,2 a Benzimidazole Derivatives

Antimicrobial Activity Mechanisms

Benz(3,4)indolo(1,2-a)benzimidazole and its related structures have demonstrated significant potential in combating microbial infections through various mechanisms of action.

Antibacterial Action Pathways

Derivatives of the parent benzimidazole (B57391) structure have been shown to exert their antibacterial effects through multiple pathways. One key mechanism involves the inhibition of essential bacterial enzymes. For instance, some benzimidazole derivatives act as inhibitors of pyruvate (B1213749) kinase, a crucial enzyme in bacterial metabolism, leading to antistaphylococcal activity. mdpi.com Another vital target is the FtsZ protein, which plays a central role in bacterial cell division. mdpi.com By disrupting the function of these essential proteins, these compounds effectively halt bacterial growth and proliferation.

Furthermore, some indole-based pyrido[1,2-a]benzimidazole (B3050246) derivatives have shown notable antibacterial activity against S. typhi. nih.gov The introduction of different substituents on the indole (B1671886) nucleus can significantly influence the antibacterial potency against various Gram-positive and Gram-negative bacteria. nih.gov The antibacterial activity of certain benzimidazole-triazole hybrids is enhanced by the presence of specific functional groups like nitro (-NO2) on an indole ring, demonstrating strong inhibitory effects against E. coli. nih.gov

Recent research also points towards the inhibition of bacterial DNA topoisomerase I as a mechanism of action for some benzimidazole analogues. nih.govresearchgate.net These compounds exhibit differential binding to bacterial topoisomerase I compared to its human counterpart, suggesting a degree of selectivity. nih.gov

Table 1: Investigated Antibacterial Mechanisms of Benzimidazole Derivatives

| Derivative Class | Bacterial Target/Pathway | Observed Effect | Reference |

| 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives | Pyruvate Kinase, FtsZ Protein | Inhibition of essential enzymes, leading to antistaphylococcal activity. | mdpi.com |

| Indole-based pyrido[1,2-a]benzimidazole derivatives | General antibacterial activity | Prominent activity against S. typhi. | nih.gov |

| Benzimidazole-1,2,3-triazole-indoline derivatives | General antibacterial activity | Strong inhibitory effect against E. coli, influenced by substituents. | nih.gov |

| Bis-benzimidazole analogues | DNA Topoisomerase I | Selective inhibition of bacterial topoisomerase I. | nih.govresearchgate.net |

Antifungal Action Pathways

The antifungal properties of this compound derivatives and related compounds are often attributed to their ability to disrupt the fungal cell membrane by inhibiting ergosterol (B1671047) biosynthesis. nih.govmdpi.com Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to increased membrane permeability and ultimately, cell death. This mechanism is similar to that of widely used azole antifungal drugs. ijpsjournal.com

Specifically, certain benzimidazole-oxadiazole compounds have been shown to inhibit lanosterol (B1674476) 14-α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. nih.govmdpi.com The inhibitory activity of these compounds on ergosterol synthesis has been confirmed through quantification assays, demonstrating a dose-dependent decrease. nih.govmdpi.com Molecular docking studies have further supported the interaction of these derivatives with the active site of 14-α-demethylase. nih.govmdpi.com

The antifungal efficacy can be influenced by the specific chemical structure of the derivatives. For instance, the presence of a cyano group at the C-5 position of the benzimidazole ring has been found to significantly increase antifungal activity. acs.org Similarly, the length of an alkyl chain substituted at the N-1 position of the benzimidazole ring can optimize antifungal effects. nih.gov Some benzimidazole-1,2,4-triazole derivatives have shown potent antifungal activity against various Candida species, including strains resistant to fluconazole. acs.orgresearchgate.net

Table 2: Antifungal Mechanisms of Benzimidazole Derivatives

| Derivative Class | Fungal Target/Pathway | Observed Effect | Reference |

| Benzimidazole-oxadiazole compounds | Lanosterol 14-α-demethylase (CYP51) | Inhibition of ergosterol biosynthesis. | nih.govmdpi.com |

| Benzimidazole-1,2,4-triazole derivatives | Lanosterol 14-α-demethylase (CYP51) | Potent inhibition, particularly against Candida glabrata. | acs.orgresearchgate.net |

| Alkylbenzimidazoles | General antifungal activity | Disruption of fungal cell integrity. | nih.gov |

| Indole[1,2-c]-1,2,4-benzotriazine derivatives | General antifungal activity | Pronounced activity against various phytopathogenic fungi. | documentsdelivered.com |

Anticancer Activity Mechanisms

The anticancer properties of this compound derivatives are multifaceted, involving the modulation of several key cellular processes that are critical for cancer cell survival and growth.

Inhibition of Cellular Proliferation Pathways

A primary mechanism by which these compounds exert their anticancer effects is through the inhibition of cellular proliferation. This is often achieved by targeting key signaling pathways and enzymes involved in cell cycle regulation.

Several benzimidazole derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed in various cancers and plays a crucial role in cell proliferation. nih.govnih.govsemanticscholar.orgmdpi.com By inhibiting EGFR, these compounds can effectively arrest the cell cycle and prevent cancer cell growth. nih.govmdpi.com For example, certain benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives have shown significant inhibitory activity against EGFR kinase. nih.govmdpi.com

Furthermore, some derivatives have been shown to induce cell cycle arrest at the G2/M phase. nih.gov This arrest is modulated through a p53-independent mechanism, suggesting that these compounds can be effective even in cancers with mutated or non-functional p53. nih.gov The inhibition of other kinases, such as BRAFV600E, has also been reported as a mechanism of action for some benzimidazole derivatives, highlighting their potential for dual-target inhibition. nih.gov

Table 3: Inhibition of Cellular Proliferation by this compound Derivatives

| Derivative Class | Target Pathway/Molecule | Cellular Effect | Reference |

| Benzimidazole-based 1,3,4-oxadiazole derivatives | EGFR Kinase | Inhibition of kinase activity, suppression of cell cycle progression. | nih.govmdpi.com |

| Bromo-derivative of benzimidazole | p53-independent pathway | G2/M cell cycle arrest. | nih.gov |

| Benzimidazole-based derivatives | EGFR and BRAFV600E | Dual inhibition of key signaling kinases. | nih.gov |

| Benzimidazole-triazole hybrids | EGFR | Potent inhibition of EGFR, leading to antiproliferative effects. | frontiersin.org |

Induction of Apoptosis Mechanisms

In addition to inhibiting proliferation, many this compound derivatives are potent inducers of apoptosis, or programmed cell death, in cancer cells.

One of the key mechanisms involves the modulation of the Bcl-2 family of proteins, which are central regulators of apoptosis. Some derivatives have been shown to down-regulate the anti-apoptotic protein Bcl-2, thereby promoting cell death. nih.gov This is often accompanied by an increase in the levels of pro-apoptotic proteins like Bax. nih.govfrontiersin.org

The activation of caspases, a family of proteases that execute apoptosis, is another critical step. Studies have demonstrated that certain benzimidazole derivatives can lead to an increase in the levels of initiator caspases, such as caspase-8, and executioner caspases, like caspase-3. nih.govfrontiersin.org The induction of apoptosis has been observed in various cancer cell lines, including breast cancer, prostate cancer, and glioblastoma. nih.govnih.gov Some compounds have shown the ability to induce both early and late-stage apoptosis. semanticscholar.org

Table 4: Apoptosis Induction by this compound Derivatives

| Derivative Class | Apoptotic Pathway | Key Molecular Events | Reference |

| Benzimidazole derivatives | Bcl-2 mediated pathway | Reduction of Bcl-2 mRNA and protein levels. | nih.gov |

| Benzimidazole/1,3,4-oxadiazole chalcones | Caspase activation | Increased levels of caspase-3 and caspase-8. | nih.gov |

| Benzimidazole/1,2,3-triazole hybrids | Bax/Bcl-2 regulation | Elevation of Bax levels and reduction of Bcl-2. | frontiersin.org |

| Bromo-derivative of benzimidazole | General apoptosis induction | Increased percentage of late apoptotic cells. | nih.gov |

Topoisomerase Inhibition

DNA topoisomerases are essential enzymes that regulate the topology of DNA and are crucial for DNA replication, transcription, and repair. Inhibition of these enzymes is a well-established strategy in cancer chemotherapy.

Several benzimidazole derivatives have been identified as potent inhibitors of both topoisomerase I and topoisomerase II. nih.gov The flexible nature of the bis-benzimidazole ring allows for high-affinity binding to DNA, which in turn alters the DNA conformation and inhibits the formation of the cleavable complex with the topoisomerase enzyme. nih.gov

Some benzimidazole-triazole derivatives have demonstrated significant inhibitory activity against topoisomerase I, highlighting their potential as lead compounds in anticancer therapy. nih.gov Molecular docking studies have revealed intricate binding interactions with the enzyme's active site and the DNA substrate, suggesting a dual inhibitory action. nih.gov Interestingly, certain benzimidazole analogues have shown the ability to inhibit mutant forms of human topoisomerase I that are resistant to other clinically used inhibitors like camptothecins. nih.gov

Table 5: Topoisomerase Inhibition by this compound Derivatives

| Derivative Class | Target Enzyme | Mechanism of Action | Reference |

| Bis-benzimidazole derivatives | Topoisomerase I and II | High-affinity DNA binding, inhibition of cleavable complex formation. | nih.gov |

| Benzimidazole-triazole derivatives | Topoisomerase I | Dual inhibitory action on enzyme and DNA substrate. | nih.gov |

| Benzimidazole analogue (DMA) | Mutant Human Topoisomerase I | Inhibition of clinically relevant mutant forms. | nih.gov |

Interaction with Heat Shock Proteins (Hsp90)

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins, many of which are implicated in cancer development and progression. Consequently, Hsp90 has emerged as a key target for anticancer drug discovery. While many inhibitors target the N-terminal domain of Hsp90, this often leads to the induction of the heat shock response, a cellular stress response that can counteract the inhibitor's effects.

In contrast, inhibitors targeting the C-terminal domain (CTD) of Hsp90 can circumvent this issue. Research has shown that benzothiazole-based compounds can act as Hsp90 CTD inhibitors. nih.gov A study focused on designing Hsp90 CTD inhibitors identified a series of 2,6-disubstituted benzothiazoles with antiproliferative activity in MCF-7 breast cancer cells. nih.gov One of the most potent compounds from this series demonstrated dose-dependent degradation of Hsp90 client proteins without inducing the heat shock response, a characteristic feature of Hsp90 CTD inhibitors. nih.gov Molecular modeling and dynamics simulations have provided insights into the binding mode of these inhibitors within the Hsp90β CTD binding site, revealing key interactions that can guide the design of more potent compounds. nih.gov

Targeting Specific Enzymes (e.g., IDO1)

Indoleamine 2,3-dioxygenase 1 (IDO1) is another enzyme that has been identified as a therapeutic target, particularly in the context of cancer immunotherapy. IDO1 is involved in tryptophan metabolism and its overexpression in cancer cells can lead to an immunosuppressive microenvironment.

Recent studies have highlighted the potential of benzimidazole analogues as potent IDO1 inhibitors. nih.gov For instance, replacing a bromopyrrole group with an indole moiety in certain compounds has led to the development of N-(3-((1H-Benzo[d]imidazol-1-yl) methyl) benzyl)-1H-indole-2-carboxamide, which inhibits IDO1 in various cancer cell lines at low nanomolar concentrations and exhibits high selectivity for IDO1 over other enzymes. nih.gov Another study demonstrated that a benzimidazole derivative, 6-fluoro-4-(4-((R)-1-(5-fluoro-1H-benzo[d]imidazol-2-yl)cyclohexyl)quinoline, showed high cellular activity against HeLa/M109 cells, further supporting the potential of the benzimidazole scaffold for developing effective IDO1 inhibitors. nih.gov

Other Biological Activity Mechanisms (e.g., Anti-Inflammatory, Antiviral, Antitubercular)

Beyond their interactions with Hsp90 and IDO1, this compound derivatives and related benzimidazole compounds exhibit a broad spectrum of other biological activities, including anti-inflammatory, antiviral, and antitubercular effects. nih.govresearchgate.netnih.govnih.govmdpi.comresearchgate.netresearchgate.netacs.orgresearchgate.net

Enzyme Inhibition (e.g., DprE1, α-Glucosidase, COX-2)

DprE1 Inhibition: Decaprenylphosphoryl-β-D-ribose 2´-epimerase (DprE1) is a crucial enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis, the causative agent of tuberculosis. researchgate.netacs.orgnih.govnih.govsci-hub.st Inhibition of DprE1 is a validated strategy for developing new antitubercular drugs. Several classes of compounds, including benzimidazole derivatives, have been investigated as DprE1 inhibitors. researchgate.netnih.govnih.gov For example, a series of compounds based on indole and benzomorpholine scaffolds were designed as DprE1 inhibitors, with some showing potent antimycobacterial activity against both drug-sensitive and drug-resistant strains. researchgate.netnih.gov The mechanism of action for some of these inhibitors involves the formation of a covalent adduct with a cysteine residue in the active site of DprE1. nih.gov

α-Glucosidase Inhibition: α-Glucosidase is an enzyme involved in carbohydrate digestion, and its inhibition is a therapeutic approach for managing type 2 diabetes. Certain imidazole (B134444) and triazole derivatives have been shown to inhibit α-glucosidase. nih.gov For instance, 4,5-diphenylimidazole-2-thione exhibits reversible, non-competitive inhibition of α-glucosidase. nih.gov Another compound, 5-(o-hydroxyphenyl)-4-phenyl-1,2,4-triazole-3-thione, is a potent competitive inhibitor of hepatic α-glucosidase. nih.gov

COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation and pain. nih.govnih.govresearchgate.netnih.govekb.egplantarchives.orgrsc.orgmdpi.comf1000research.com Selective inhibition of COX-2 is a desirable feature for anti-inflammatory drugs to minimize gastrointestinal side effects associated with non-selective COX inhibitors. Numerous studies have focused on developing benzimidazole derivatives as selective COX-2 inhibitors. nih.govnih.govresearchgate.netekb.egplantarchives.org Molecular docking studies have been employed to understand the binding interactions of these compounds within the active site of the COX-2 enzyme, guiding the design of more potent and selective inhibitors. researchgate.netekb.egplantarchives.org Some benzimidazole-thiazole hybrids have shown potent dual inhibition of both COX-2 and 15-lipoxygenase, another enzyme involved in the inflammatory pathway. nih.gov

Receptor Antagonism (e.g., Cannabinoid, Bradykinin)

Cannabinoid Receptor Antagonism: The cannabinoid receptors, CB1 and CB2, are part of the endocannabinoid system and are involved in various physiological processes. researchgate.netnih.govwikipedia.orgnih.govresearchgate.net Antagonists of these receptors have therapeutic potential for various conditions. wikipedia.org Research has explored indole and benzimidazole derivatives as cannabinoid receptor ligands. researchgate.netnih.govnih.govresearchgate.net For example, a series of N-acyl-2,5-dimethoxyphenyl-1H-benzimidazoles were designed and found to have nanomolar affinity for the CB1 receptor. researchgate.net Another study reported a benzimidazole derivative, MDMB-CHMCZCA, which acted as a full agonist at the CB1 receptor but blocked the CB2 receptor. nih.gov

Bradykinin (B550075) Receptor Antagonism: Bradykinin receptors, particularly the B1 and B2 subtypes, are involved in inflammation and pain signaling. Antagonists of these receptors are being investigated as potential therapeutic agents. A novel series of bradykinin B1 receptor antagonists based on a 1-benzylbenzimidazole scaffold has been discovered. nih.gov Several compounds from this series demonstrated excellent affinity for the cynomolgus macaque and rat bradykinin B1 receptors. nih.gov

Advanced Materials Science Applications of Benz 3,4 Indolo 1,2 a Benzimidazole Derivatives

Organic Electronics and Optoelectronics

The fusion of the electron-rich indole (B1671886) nucleus with the electron-deficient benzimidazole (B57391) moiety in the Benz(3,4)indolo(1,2-a)benzimidazole core results in a molecule with a distinctive electronic structure. This structure can be tailored through the addition of various functional groups, allowing for the fine-tuning of properties such as charge carrier mobility, energy levels, and photophysical behavior. These characteristics are critical for the development of high-performance organic electronic and optoelectronic devices.

Organic Light-Emitting Diodes (OLEDs)

Derivatives of benzimidazole and indolocarbazole, a class of compounds closely related to this compound, have demonstrated significant potential in OLED technology. Their applications span across various components of the OLED stack, from charge transport layers to the emissive layer itself.

The inherent properties of benzimidazole derivatives make them suitable for use as n-type (electron-transporting) materials in OLEDs. Their high crystallinity and the ability to tune their redox potentials through substitution are key attributes. For instance, fluorinated naphthalene (B1677914) tetracarboxylic bisbenzimidazole has shown respectable electron mobilities on the order of 10⁻² cm² V⁻¹ s⁻¹. The balanced charge transport in the emitting layer is crucial for high efficiency in OLEDs. Bipolar host materials, which possess both hole- and electron-transporting capabilities, can be developed by integrating electron-donating units like carbazole (B46965) with electron-accepting benzimidazole moieties. This bipolar nature helps in confining the charge recombination zone within the emissive layer, leading to improved device performance.

Bipolar molecules based on carbazole and benzimidazole have been successfully employed as host materials for both phosphorescent and thermally activated delayed fluorescence (TADF) emitters. acs.org These host materials are designed to have high triplet energies to effectively confine the triplet excitons of the dopant emitters. The introduction of a benzimidazole moiety into a carbazole-based structure can enhance thermal stability. acs.org By strategically linking the carbazole and benzimidazole units, it is possible to create a twisted molecular structure that interrupts π-conjugation, leading to high triplet energies suitable for hosting blue, green, and yellow phosphorescent emitters. echemi.comresearchgate.net For example, OLEDs using a carbazole/benzimidazole-based host named p-CbzBiz for a green phosphorescent emitter, Ir(ppy)₂(acac), have achieved a maximum external quantum efficiency (EQE) of 21.8%. echemi.com

Performance of OLEDs with Benzimidazole-based Host Materials

| Host Material | Emitter | Maximum EQE (%) | Emission Color | Reference |

|---|---|---|---|---|

| p-CbzBiz | Ir(ppy)₂(acac) | 21.8 | Green | echemi.com |

| o-mCPBI | FIrpic | >20 | Blue | researchgate.netnih.gov |

| Exciplex of TAPC and a Benzimidazole-triazine derivative | Ir(ppy)₃ | 29.6 | Green | wikipedia.org |

A significant advancement in OLED technology is the development of TADF materials, which can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. A highly efficient TADF emitter, BzITz, was developed using a fused rigid electron donor, 5H-benzo[d]benzo researchgate.netnih.govimidazo[1,2-a]imidazole, which is structurally related to this compound. nih.govsigmaaldrich.com This donor-π-acceptor type emitter, where the acceptor is a benzonitrile (B105546) merged triazine unit, exhibited a small singlet-triplet energy splitting, a short delayed fluorescence lifetime, and a high photoluminescence quantum yield. nih.govsigmaaldrich.com An OLED fabricated with the BzITz emitter achieved an impressive external quantum efficiency of 24.0% and a current efficiency of 49.4 cd A⁻¹. nih.govsigmaaldrich.com

Furthermore, carbazole/benzimidazole-based bipolar molecules have also proven to be effective hosts for TADF emitters. echemi.com For instance, an OLED using o-CbzBiz as the host for the green TADF emitter 4CzIPN reached a maximum EQE of 16.7%. echemi.comresearchgate.net These devices also demonstrated lower efficiency roll-off compared to standard hosts, highlighting the benefits of the bipolar charge carrier properties of these materials. echemi.com

Performance of OLEDs with Benzimidazole-based TADF Materials

| Material | Role | Maximum EQE (%) | Emission Color | Reference |

|---|---|---|---|---|

| BzITz | Emitter | 24.0 | Sky-blue | nih.govsigmaaldrich.com |

| o-CbzBiz | Host | 16.7 | Green | echemi.comresearchgate.net |

Organic Field-Effect Transistors (OFETs)

The ordered molecular packing and strong intermolecular interactions are crucial for efficient charge transport in the active layer of OFETs. Benzimidazole derivatives, known for their high crystallinity, have been investigated as n-type semiconductors in OFETs. nih.gov The planar structure and intermolecular interactions between carbon and heteroatoms contribute to their high crystallinity. Optimized devices using a fluorinated naphthalene tetracarboxylic bisbenzimidazole (NTCBI) demonstrated respectable electron mobilities of approximately 10⁻² cm² V⁻¹ s⁻¹. nih.gov The ability to fine-tune the electronic properties through substitution on the benzimidazole ring allows for the development of materials with desired charge transport characteristics for OFET applications. Indolo[3,2-b]carbazole (B1211750) derivatives have also shown significant promise in OFETs due to their high charge carrier mobility. researchgate.net

Dye-Sensitized Solar Cells (DSSCs) and Photovoltaic Cells

In the realm of solar energy conversion, benzimidazole derivatives have been explored as key components in DSSCs. They are often incorporated into the structure of organic dyes that act as sensitizers, absorbing light and injecting electrons into the semiconductor electrode (typically TiO₂). The performance of these dyes is highly dependent on their molecular structure, which influences their absorption spectra, energy levels, and charge transfer dynamics.

New series of benzimidazole-based dyes have been synthesized and tested as sensitizers in DSSCs. For example, a series of dyes with a benzimidazole core, triphenylamine (B166846) donors, and a cyanoacrylic acid acceptor showed that the positioning of these groups on the benzimidazole nucleus significantly affects the photovoltaic performance. researchgate.net One such dye achieved a power conversion efficiency of 5.01%. researchgate.net In another study, benzimidazole-based dyes achieved an efficiency of 7.38%, which was about 85% of the standard N719 dye. nih.gov The addition of benzimidazole derivatives to the electrolyte has also been shown to improve the performance of DSSCs by affecting the energy levels and charge transfer processes at the TiO₂-dye-electrolyte interface. researchgate.netsmolecule.com

Photovoltaic Performance of Benzimidazole-based Dyes in DSSCs

| Dye | Power Conversion Efficiency (η) (%) | Reference |

|---|---|---|

| Benzimidazole-branched isomeric dye | 5.01 | researchgate.net |

| SC36 (Benzimidazole-based) | 7.38 | nih.gov |

| Indeno[2,1-b]carbazole donor-based dye (CFT1) | 5.97 | rsc.org |

Chemical Sensing Applications

Derivatives of this compound and related benzimidazole structures are gaining significant attention in the field of chemical sensing due to their unique photophysical properties. These compounds can be engineered to exhibit changes in their fluorescence or absorption characteristics upon interaction with specific analytes. This response is often due to processes like photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or chelation-enhanced fluorescence (CHEF). nih.govrsc.org The versatility of the benzimidazole scaffold allows for the design of selective and sensitive probes for a variety of substances, including ions and nitroaromatic compounds. nih.govrsc.org

For instance, a novel covalent triazine framework incorporating benzimidazole has been synthesized and demonstrated as a highly selective fluorescent probe for detecting trinitrophenol (TNP), a toxic and explosive compound. nih.gov This sensor operates through a fluorescence quenching mechanism attributed to a combination of the inner filter effect (IFE), FRET, and PET. nih.gov Another example is a benzimidazole-containing compound designed as a 'turn-on' fluorescent sensor for zinc ions (Zn²⁺), which are crucial in many biological processes. rsc.org This probe shows high selectivity and sensitivity for Zn²⁺ at biological pH, with the fluorescence enhancement resulting from a CHEF process upon metal coordination. rsc.org

Acid-Responsive Probes

A notable application of benzimidazole-containing fused ring systems is the development of acid-responsive probes. The benzimidazole moiety can act as a proton recognition site, leading to significant changes in the molecule's electronic and photophysical properties upon protonation. This makes them excellent candidates for detecting acidic conditions in solution and even in the vapor phase. researchgate.netepa.gov

Researchers have synthesized benzimidazole-substituted indolo[3,2-b]carbazole derivatives that demonstrate marked sensitivity to strong organic acids like trifluoroacetic acid (TFA). researchgate.net The photophysical and electrochemical properties of these compounds were investigated using absorption and emission spectroscopy. epa.gov Upon the addition of acid, a quenching of the fluorescence intensity is observed. epa.gov Density functional theory (DFT) studies suggest that this quenching is the result of a photoinduced electron transfer process from the indolo[3,2-b]carbazole fluorophore to the newly protonated benzimidazole unit. epa.gov These probes exhibit a distinct blue-to-green emission color change in response to pH, with pKa values suitable for monitoring acidic environments. researchgate.net The sensitivity of these compounds to acid is reversible and has been observed in both solution and solid states. researchgate.netepa.gov

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Response to Acid (TFA) |

|---|---|---|---|

| 2-(1H-benzo[d]imidazol-2-yl)-5,11-dioctyl-Indolo[3,2-b]carbazole | 360, 425 | 450 | Fluorescence quenching |

| 6-(1H-benzo[d]imidazol-2-yl)-5,11-dioctyl-Indolo[3,2-b]carbazole | 355, 420 | 445 | Fluorescence quenching |

Fluorescent Dyes and Pigments

The rigid and planar structure of fused heterocyclic systems containing the benzimidazole unit contributes to their high fluorescence quantum yields, making them suitable for applications as fluorescent dyes and pigments. nih.govuminho.pt The substituents on the benzimidazole ring can be modified to fine-tune the emission color, fluorescence efficiency, and redox potentials. nih.gov

A series of new benzimidazole derivatives synthesized via a solid-state condensation and direct sublimation method have been investigated for their physical properties. nih.gov These compounds exhibit high crystallinity, which is attributed to their planarity and intermolecular interactions. nih.gov The strategic placement of different substituents allows for the modulation of their emission maxima and fluorescence quantum yields. nih.gov Similarly, triphenylamine-benzimidazole derivatives have been synthesized and shown to exhibit high fluorescence quantum yields, in the range of 0.70 to 0.78. uminho.pt These properties, combined with high thermal stability, make them attractive for use in advanced materials, including as emitting layers in organic light-emitting diodes (OLEDs). uminho.pt

| Compound | Substituent at Benzimidazole Position 5 | Fluorescence Quantum Yield (ΦF) |

|---|---|---|

| 1a | H | 0.70 - 0.78 |

| 1b | OH | 0.70 - 0.78 |

| 1c | OMe | 0.70 - 0.78 |

| 1d | CN | 0.70 - 0.78 |

Future Perspectives and Research Challenges in Benz 3,4 Indolo 1,2 a Benzimidazole Chemistry

Development of Novel Synthetic Pathways

The advancement of Benz(3,4)indolo(1,2-a)benzimidazole chemistry is fundamentally reliant on the development of efficient and versatile synthetic methodologies. Currently, there is a scarcity of reported synthetic routes specifically targeting this fused system. Future research must prioritize the exploration of novel pathways that offer high yields, scalability, and the ability to introduce a variety of substituents onto the molecular scaffold.

Key areas for investigation include:

Transition-Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic organic chemistry offers a vast toolkit of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) that could be adapted for the construction of the this compound core. Research should focus on designing appropriate precursors and optimizing reaction conditions to facilitate the key bond-forming steps.

Intramolecular Cyclization Strategies: The development of innovative intramolecular cyclization reactions from readily available starting materials presents a promising avenue. This could involve acid-catalyzed cyclizations, photochemical cyclizations, or metal-mediated ring-closing reactions.

"Green" Synthetic Approaches: Emphasis should be placed on developing environmentally benign synthetic methods that minimize waste, use less hazardous reagents, and operate under milder reaction conditions. This could involve microwave-assisted synthesis, flow chemistry, or the use of eco-friendly solvents.

A comparative analysis of potential synthetic strategies is presented in Table 1.

Table 1: Prospective Synthetic Strategies for this compound

| Synthetic Strategy | Potential Advantages | Key Challenges |

|---|---|---|

| Transition-Metal Catalysis | High efficiency, broad substrate scope, potential for diversification. | Catalyst poisoning, ligand design, cost of precious metals. |

| Intramolecular Cyclization | Atom economy, potential for stereocontrol. | Synthesis of complex precursors, harsh reaction conditions may be required. |

| Photochemical Synthesis | Mild reaction conditions, unique reactivity patterns. | Scalability, potential for side reactions, specialized equipment. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. | Potential for localized overheating, scalability challenges. |

Deeper Mechanistic Understanding of Biological Interactions

Given the rich pharmacological profile of the broader benzimidazole (B57391) family, it is highly probable that this compound and its derivatives will exhibit significant biological activity. However, without empirical data, this remains speculative. A critical research challenge is to synthesize the parent compound and screen it against a wide array of biological targets to identify potential therapeutic applications.

Future research should focus on:

Broad-Spectrum Biological Screening: Initial studies should involve high-throughput screening against various targets, including enzymes, receptors, and nucleic acids, to identify lead activities. This could encompass anticancer, antimicrobial, antiviral, and anti-inflammatory assays.

Mechanism of Action Studies: Once a promising biological activity is identified, in-depth mechanistic studies will be crucial. This will involve identifying the specific molecular target and elucidating the biochemical pathways through which the compound exerts its effect. Techniques such as molecular docking, proteomics, and genomics will be invaluable in this endeavor.

Structure-Activity Relationship (SAR) Studies: A systematic investigation into how structural modifications of the this compound scaffold affect its biological activity will be essential for lead optimization.

Rational Design of Derivatives for Enhanced Properties

The rational design of novel derivatives is a cornerstone of modern drug discovery and materials science. For this compound, computational modeling and a deep understanding of structure-property relationships will be paramount in designing molecules with enhanced efficacy and desired characteristics.

Key research directions include:

Computational Modeling and Simulation: The use of quantum chemical calculations and molecular dynamics simulations can predict the electronic, optical, and biological properties of virtual derivatives. This in silico approach can guide synthetic efforts by prioritizing compounds with the highest potential.

Introduction of Functional Groups: The strategic placement of various functional groups (e.g., electron-donating, electron-withdrawing, hydrogen-bonding moieties) on the aromatic core can be used to fine-tune the molecule's properties. This can lead to improved solubility, enhanced biological activity, or altered photophysical characteristics.

Bioisosteric Replacement: The concept of bioisosteric replacement, where one functional group is replaced by another with similar physical or chemical properties, can be employed to optimize pharmacokinetic and pharmacodynamic profiles of biologically active derivatives.

Exploration of New Material Applications

The extended π-conjugated system and rigid planar structure of this compound suggest its potential utility in the field of materials science, particularly in organic electronics.